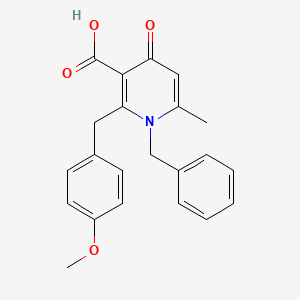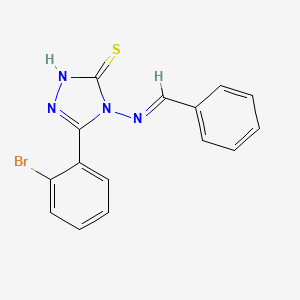
8-allyl-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-allyl-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H19NO3 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.13649347 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Transition Metal-Catalyzed Reactions
Research has highlighted the catalytic potential of transition metal complexes in the isomerization of N-allyl systems, which includes compounds structurally similar to 8-allyl-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide. These reactions are pivotal for synthesizing various enamines, enamides, and azadienes, demonstrating significant potential in organic synthesis and medicinal chemistry. The study by Krompiec et al. (2008) extensively reviews this area, providing insights into the selective synthesis techniques that could be applicable for manipulating compounds like this compound for desired outcomes (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).
Polyhydroxyalkanoates Derivatives
The synthesis and applications of polyhydroxyalkanoates (PHAs) derivatives, as discussed by Ke et al. (2016), represent another relevant field. These derivatives exhibit biodegradable, biocompatible, and thermoplastic characteristics, making them promising for commodity and biomedical applications. This research avenue could hint at the biodegradable potential of derivatives from this compound, exploring its utility in environmentally friendly materials and medical devices (Ke, Y., Zhang, X. Y., Ramakrishna, S., He, L. M., & Wu, Gang, 2016).
Carboxymethyl Chitosans in Biomedical Applications
The modifications and applications of carboxymethyl chitosans, as reviewed by Upadhyaya et al. (2013), offer insights into how chemical modification can enhance the biological and physicochemical properties of natural polymers. This research underlines the importance of chemical derivatives in creating materials with specific desired properties, such as increased solubility, biocompatibility, and bioactivity, which could be relevant for modifying and applying this compound in biomedical contexts (Upadhyaya, L., Singh, J., Agarwal, V., & Tewari, R. P., 2013).
Photocatalytic Water Splitting
Exploring photocatalytic materials for water splitting, as reviewed by Kudo and Miseki (2009), could provide a context for the application of this compound in energy conversion and storage. The study discusses various photocatalyst materials, including metal oxides and sulfides, for splitting water into hydrogen and oxygen, which is crucial for renewable energy technologies. This area might offer pathways to leverage the structural components of this compound in photocatalytic processes (Kudo, A., & Miseki, Y., 2009).
Propriétés
IUPAC Name |
2-oxo-N-(2-phenylethyl)-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-2-7-16-10-6-11-17-14-18(21(24)25-19(16)17)20(23)22-13-12-15-8-4-3-5-9-15/h2-6,8-11,14H,1,7,12-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJUJJFHCFTHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-fluoro-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N-methyl-2-quinolinecarboxamide](/img/structure/B5590589.png)
![5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5590600.png)
![N-cyclohexyl-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]tetrahydro-2-furancarboxamide](/img/structure/B5590602.png)
![methyl 3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B5590607.png)
amino]methyl}-1-[(5-methyl-1H-indazol-3-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5590618.png)
![N,N-diethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5590625.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzamide](/img/structure/B5590626.png)

![2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5590637.png)
![methyl 1-[(1,3-benzoxazol-2-ylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5590638.png)
![2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5590649.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5590651.png)

![3-(3-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5590658.png)
